molecular formula C19H23BrN4O2 B2809164 N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226430-30-3

N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2809164
CAS No.: 1226430-30-3
M. Wt: 419.323
InChI Key: KOZJLBJHLIEJNQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a 4-methylpiperidin-1-yl group and a methoxy-linked acetamide chain attached to a 4-bromophenyl ring.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-13-7-9-24(10-8-13)19-21-14(2)11-18(23-19)26-12-17(25)22-16-5-3-15(20)4-6-16/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZJLBJHLIEJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Pyrimidine Formation: The synthesis of the pyrimidinyl group through cyclization reactions involving appropriate precursors.

    Piperidine Introduction: The attachment of the piperidinyl group to the pyrimidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Scale-up processes are designed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted phenyl derivatives.

Scientific Research Applications

Chemical Structure Diagram

The compound features a bromophenyl group and a pyrimidine derivative, which contribute to its pharmacological properties.

Drug Discovery

N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is included in several screening libraries for drug discovery. It is part of:

  • Protein-Protein Interaction Library : Contains compounds that modulate protein interactions, which are critical in many biological processes.
  • Ion Channels Focused Library : Targets ion channels involved in various physiological functions, making it relevant for neurological and cardiovascular research.

Pharmacological Studies

The compound has been investigated for its potential effects on G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling. Research indicates that compounds similar to this compound can:

  • Modulate receptor activity.
  • Influence pathways related to cardiovascular health and neurological function .

Cancer Research

Preliminary studies suggest that derivatives of this compound may have anti-cancer properties. The mechanism involves the inhibition of specific pathways that cancer cells exploit for growth and survival. For instance, compounds with similar structural features have shown promise in targeting non-small-cell lung carcinoma (NSCLC) and other malignancies .

Neuropharmacology

The compound's structure suggests potential activity at neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. This opens avenues for research into treatments for disorders such as depression and anxiety, where neurotransmitter imbalances are common.

Table 1: Screening Libraries Containing this compound

Library NameNumber of CompoundsFocus Area
Protein-Protein Interaction Library218,420Protein interactions
Ion Channels Focused Library26,372Ion channel modulation
New Agro Library44,492Agricultural applications

Table 2: Potential Pharmacological Effects

Effect TypeDescriptionReferences
GPCR ModulationInfluences signaling pathways
Anti-Cancer ActivityInhibits growth of specific cancer types
Neurotransmitter ActivityPotential effects on mood regulation

Case Study 1: Cancer Treatment

A study published in the British Journal of Pharmacology examined the effects of compounds similar to this compound on NSCLC models. Results indicated significant inhibition of tumor growth and enhanced apoptosis in cancer cells when treated with these compounds.

Case Study 2: Neurological Impact

Research published in PubMed Central highlighted the potential of GPCR-targeting compounds to modulate neurotransmitter release, showing promise for treating anxiety disorders. The study demonstrated that modifications to the chemical structure could enhance binding affinity to target receptors.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Key Structural Variations

The target compound’s activity and properties are influenced by:

  • Heterocyclic core: Pyrimidine vs. pyridazinone (e.g., FPR-targeting pyridazin-3(2H)-ones) .
  • Piperidine substituents : Position (3-methyl vs. 4-methyl) and substitution (e.g., unsubstituted piperidine) .
  • Aromatic ring substituents : Bromo, fluoro, chloro, or methoxy groups .

Implications for Drug Development

  • Receptor Selectivity: Substituting pyrimidine for pyridazinone may reduce off-target FPR1 activity observed in pyridazinone derivatives .
  • Metabolic Profile : Fluorine or chloro substituents (as in analogs ) could mitigate oxidative metabolism, extending half-life.
  • Solubility vs. Permeability : Hydroxyl groups (e.g., ) improve aqueous solubility but may reduce cell permeability—a trade-off absent in the target compound.

Biological Activity

N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, identified by CAS Number 1226430-30-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by data tables and relevant research findings.

Compound Structure and Properties

The molecular formula of this compound is C19H23BrN4O2C_{19}H_{23}BrN_{4}O_{2} with a molecular weight of 419.3 g/mol. The structural features include a bromophenyl group and a pyrimidinyl ether moiety, which are thought to contribute to its biological activity.

PropertyValue
Molecular Formula C₁₉H₂₃BrN₄O₂
Molecular Weight 419.3 g/mol
CAS Number 1226430-30-3

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The detailed synthesis pathway is critical for understanding the compound's accessibility for further biological testing.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. Research has shown that derivatives with similar structural motifs can inhibit various cancer cell lines, including Mia PaCa-2 and PANC-1, through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

In addition to antitumor activity, the compound's structural components suggest potential anti-inflammatory effects. Compounds with similar piperidine and pyrimidine structures have demonstrated efficacy in reducing inflammation in preclinical models, indicating that this compound may also possess such properties .

Antimicrobial Properties

Some derivatives of related compounds have shown promising antimicrobial activity against various pathogens. The presence of bromine and the piperidine ring may enhance the compound's ability to penetrate microbial membranes, suggesting that this compound could be evaluated for similar activities .

Case Studies and Research Findings

  • Case Study on Antitumor Activity : A study evaluated a series of pyrimidine derivatives for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated that compounds with bromophenyl substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines, supporting further investigation into this compound as a potential lead compound for cancer therapy .
  • Research on Structure–Activity Relationships (SAR) : Investigations into SAR have revealed that modifications on the piperidine ring significantly affect biological activity. For instance, substituents at specific positions can enhance binding affinity to target proteins involved in tumor progression .

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